molecular formula C9H9N3O3 B1452800 2-(5-nitro-1H-indazol-1-yl)ethanol CAS No. 1056619-14-7

2-(5-nitro-1H-indazol-1-yl)ethanol

Cat. No.: B1452800
CAS No.: 1056619-14-7
M. Wt: 207.19 g/mol
InChI Key: ARJLAPREGBZGMU-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-indazol-1-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

2-(5-nitro-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of the nitro group in this compound can generate reactive nitrogen species, which can affect signaling pathways such as the nitric oxide pathway. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, resulting in changes in cellular function. For instance, the interaction of this compound with oxidoreductases can inhibit their activity, leading to alterations in cellular redox balance . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of this compound can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial activity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to the reduction of the nitro group. Enzymes such as nitroreductases play a crucial role in the metabolism of this compound. The reduction of the nitro group leads to the formation of reactive intermediates, which can further participate in biochemical reactions. These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol typically involves the nitration of 1H-indazole followed by the introduction of the ethanol group. One common method includes the following steps:

    Nitration: 1H-indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated indazole is then reacted with ethylene oxide or ethylene chlorohydrin under basic conditions to introduce the ethanol group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products Formed

    Oxidation: 2-(5-nitro-1H-indazol-1-yl)acetaldehyde or 2-(5-nitro-1H-indazol-1-yl)acetic acid.

    Reduction: 2-(5-amino-1H-indazol-1-yl)ethanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Nitro-1H-indazol-1-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can generate reactive nitrogen species.

    Medicine: Explored for its potential anticancer properties, as indazole derivatives have shown activity against various cancer cell lines.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-nitro-1H-indazol-1-yl)ethanol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive nitrogen species, which can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death, making it a potential antimicrobial and anticancer agent. The ethanol group may enhance its solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with an imidazole ring instead of an indazole ring.

    5-Nitro-1H-indazole: Lacks the ethanol group, making it less soluble and potentially less reactive.

    2-(5-Amino-1H-indazol-1-yl)ethanol: The amino group replaces the nitro group, altering its reactivity and biological activity.

Uniqueness

2-(5-Nitro-1H-indazol-1-yl)ethanol is unique due to the combination of the nitro group and the ethanol group on the indazole ring. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(5-nitroindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJLAPREGBZGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676556
Record name 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056619-14-7
Record name 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzaldehyde (4 mmol) in ethanol (10 mL) was added aqueous hydrazine (5 mmol), and the resulting solution was heated at reflux for 2 h to complete hydrazone formation. DIEA (10 mmol) was added to the reaction mixture, and the reaction was subjected to microwave irradiation at 150° C. for 8-10 h. After removal of volatiles in vacuo, the residue obtained was dissolved in EtOAc (30 mL), washed with water (20 mL) and brine (20 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to yield the product, 2-(5-nitroindazol-1-yl)-ethanol.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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